5-bromo-N-(2-bromophenyl)nicotinamide

Description

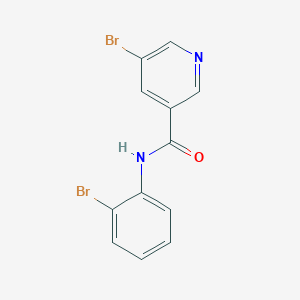

5-Bromo-N-(2-bromophenyl)nicotinamide is a nicotinamide derivative featuring a brominated pyridine core and a 2-bromophenyl substituent. The dual bromination (pyridine and phenyl rings) enhances electrophilicity and may influence binding affinity to hydrophobic pockets in biological targets .

Properties

Molecular Formula |

C12H8Br2N2O |

|---|---|

Molecular Weight |

356.01 g/mol |

IUPAC Name |

5-bromo-N-(2-bromophenyl)pyridine-3-carboxamide |

InChI |

InChI=1S/C12H8Br2N2O/c13-9-5-8(6-15-7-9)12(17)16-11-4-2-1-3-10(11)14/h1-7H,(H,16,17) |

InChI Key |

QVZDEFXPERBWNS-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC(=CN=C2)Br)Br |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC(=CN=C2)Br)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

5-Bromo-N-[4-(methylsulfamoyl)phenyl]nicotinamide

- Structure : Replaces the 2-bromophenyl group with a 4-(methylsulfamoyl)phenyl moiety.

- Molecular Weight: 370.22 g/mol (vs. ~370–400 g/mol for the target compound). Implications: Enhanced solubility in aqueous media but reduced membrane permeability due to higher polarity .

5-Bromo-N-(4-(chlorodifluoromethoxy)phenyl)nicotinamide

- Structure : Substitutes 2-bromophenyl with a 4-(chlorodifluoromethoxy)phenyl group.

- Key Differences: The -OCF₂Cl group introduces both halogenated and lipophilic characteristics.

5-Bromo-N-(5-methyl-2-pyridinyl)nicotinamide

- Structure : Features a pyridinyl substituent instead of bromophenyl.

- Key Differences: The pyridine ring introduces basicity (pKa ~4–6) via its nitrogen, enhancing solubility at physiological pH. Implications: Potential for π-π stacking interactions in binding pockets, contrasting with the hydrophobic interactions of bromophenyl .

Modifications on the Nicotinamide Core

5-Bromo-N-methoxy-N-methylnicotinamide

- Structure : Replaces the 2-bromophenyl group with methoxy and methyl groups.

- Molecular Weight: 245.07 g/mol (significantly lower than the target compound). Implications: Faster systemic clearance due to lower molecular weight .

6-(5-Bromobenzofuran-2-yl) Derivatives

Functional Group Additions

(S)-5-Bromo-N-(3-fluoro-4-(trifluoromethoxy)phenyl)nicotinamide

- Structure : Adds fluorinated groups (3-F, 4-OCF₃) to the phenyl ring.

- Key Differences :

5-Bromo-N-(1-methyl-2-trifluoromethylsulfanylethyl)nicotinamide

- Structure : Replaces phenyl with a trifluoromethylsulfanylethyl chain.

- Key Differences: The -SCF₃ group is highly lipophilic and electron-withdrawing. Molecular Weight: 343.16 g/mol.

Comparative Data Table

| Compound Name | Substituent | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|

| 5-Bromo-N-(2-bromophenyl)nicotinamide | 2-Bromophenyl | ~370–400 | High hydrophobicity, dual bromine effects |

| 5-Bromo-N-[4-(methylsulfamoyl)phenyl]nicotinamide | 4-(Methylsulfamoyl)phenyl | 370.22 | Polar, H-bond donor/acceptor |

| (S)-5-Bromo-N-(3-fluoro-4-(trifluoromethoxy)phenyl)nicotinamide | 3-F, 4-OCF₃ phenyl | 468.3 [M+H]⁺ | Fluorinated, CNS-targeted |

| 5-Bromo-N-methoxy-N-methylnicotinamide | N-Me, OMe | 245.07 | Low steric hindrance, rapid clearance |

| 5-Bromo-N-(5-methyl-2-pyridinyl)nicotinamide | 5-Methyl-2-pyridinyl | ~300–320 | Basic nitrogen, π-π stacking potential |

Research Findings and Implications

- Electron-Withdrawing Groups : Bromine and sulfamoyl groups enhance electrophilicity, favoring interactions with electron-rich protein residues. However, excessive polarity (e.g., sulfamoyl) may limit bioavailability .

- Fluorinated Derivatives : Compounds with -CF₃ or -OCF₃ show superior metabolic stability and logP profiles, making them candidates for long-acting therapeutics .

- Structural Rigidity vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.